molecular formula C6H7N3O2 B3420561 1-methyl-4-[(E)-2-nitroethenyl]pyrazole CAS No. 1951371-45-1

1-methyl-4-[(E)-2-nitroethenyl]pyrazole

Cat. No.: B3420561
CAS No.: 1951371-45-1
M. Wt: 153.14 g/mol
InChI Key: QVIOAKYACIEATD-NSCUHMNNSA-N
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Description

1-Methyl-4-[(E)-2-nitroethenyl]pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the nitroethenyl group in its structure imparts unique chemical properties that make it a subject of interest in synthetic and applied chemistry.

Preparation Methods

The synthesis of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methylpyrazole, which can be obtained through the reaction of hydrazine with acetylacetone.

    Nitration: The introduction of the nitro group is achieved through nitration reactions. A common method involves the reaction of 1-methylpyrazole with nitroethene under controlled conditions to ensure the formation of the (E)-isomer.

    Reaction Conditions: The nitration reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, and at low temperatures to control the reaction rate and yield.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods ensure consistent quality and yield, which are crucial for large-scale applications.

Chemical Reactions Analysis

1-Methyl-4-[(E)-2-nitroethenyl]pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which are useful intermediates in the synthesis of more complex molecules.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[(E)-2-nitroethenyl]pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: The compound is used in the development of agrochemicals, including pesticides and herbicides, due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials, such as polymers and dyes, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-2-nitroethenyl]pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

1-Methyl-4-[(E)-2-nitroethenyl]pyrazole can be compared with other pyrazole derivatives, such as:

    1-Methyl-3-nitropyrazole: Similar in structure but with the nitro group at a different position, leading to different reactivity and applications.

    4-Nitro-1-phenylpyrazole: Contains a phenyl group instead of a methyl group, which affects its chemical properties and uses.

    1-Methyl-4-aminopyrazole: The amino group provides different reactivity, making it useful in different synthetic pathways.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOAKYACIEATD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951371-45-1
Record name 1-methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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